molecular formula C16H14IN3O3S2 B2818176 N-[6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-iodobenzamide CAS No. 881219-88-1

N-[6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-iodobenzamide

Cat. No.: B2818176
CAS No.: 881219-88-1
M. Wt: 487.33
InChI Key: REMGBWRKXCOTDP-UHFFFAOYSA-N
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Description

N-[6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-iodobenzamide is a high-purity chemical reagent designed for advanced scientific research and development. This compound belongs to the benzothiazole class of heterocycles, a scaffold recognized for its diverse bioactivity and significant potential in medicinal chemistry . The molecular structure integrates a 4-iodobenzamide moiety at the 2-position of the benzothiazole core and an ethylsulfamoyl group at the 6-position. The iodine atom on the benzamide ring presents a versatile handle for further synthetic modifications via cross-coupling reactions, making this compound a valuable building block in the synthesis of more complex molecules for screening libraries. Benzothiazole derivatives analogous to this compound have been investigated for a range of biological activities, including antimicrobial, anticancer, and kinase-modulating properties . The mechanism of action for such compounds often involves interaction with enzymatic targets through π-π stacking, hydrogen bonding, and hydrophobic interactions . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14IN3O3S2/c1-2-18-25(22,23)12-7-8-13-14(9-12)24-16(19-13)20-15(21)10-3-5-11(17)6-4-10/h3-9,18H,2H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REMGBWRKXCOTDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14IN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-iodobenzamide typically involves multiple steps, including the formation of the benzothiazole ring and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-iodobenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-iodobenzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-iodobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Benzothiazole Core

N-[6-(Dimethylsulfamoyl)-1,3-Benzothiazol-2-yl]-4-Methoxybenzamide ()
  • Key Differences :
    • Sulfamoyl Group : Dimethylsulfamoyl (N,N-dimethyl) vs. ethylsulfamoyl (N-ethyl).
    • Benzamide Substituent : 4-Methoxy (electron-donating) vs. 4-iodo (electron-withdrawing).
  • Impact :
    • The ethyl group in the target compound may enhance lipophilicity and metabolic stability compared to the dimethyl variant.
    • The iodine atom increases molecular weight (355.41 vs. ~350 g/mol for methoxy derivatives) and may improve binding affinity in halogen-bonding interactions .
N-[6-(Acetylamino)-1,3-Benzothiazol-2-yl]-4-Ethoxybenzamide ()
  • Key Differences: Position 6 Substituent: Acetylamino (neutral polarity) vs. ethylsulfamoyl (polar, hydrogen-bonding capability). Benzamide Substituent: 4-Ethoxy (moderately electron-donating) vs. 4-iodo.

Functional Group Modifications in Related Heterocycles

2-[(4-Amino-6-Oxo-1,6-Dihydropyrimidin-2-yl)Thio]-N-[6-(Aminosulfonyl)-1,3-Benzothiazol-2-yl]Acetamide ()
  • Key Differences: Linkage: Thioether (-S-) vs. amide (-CONH-) in the target compound. Heterocyclic Moiety: Pyrimidinone ring vs. benzothiazole with iodobenzamide.
  • Biological Relevance: The pyrimidinone derivative exhibits moderate carbonic anhydrase (CA) inhibition, particularly CA II and XII isoforms. The target compound’s iodine substituent may enhance selectivity for specific CA isoforms due to steric effects .

Structural and Spectral Comparisons

  • IR Spectroscopy: The absence of C=O stretching (~1660–1682 cm⁻¹) in 1,2,4-triazole derivatives () contrasts with the target compound’s benzamide carbonyl, confirming structural differences in tautomeric forms .
  • Molecular Weight and Solubility: Compound Molecular Weight (g/mol) Key Substituents Target Compound ~434 4-Iodo, ethylsulfamoyl N-[6-(Dimethylsulfamoyl)-...] () ~350 4-Methoxy, dimethylsulfamoyl N-[6-(Acetylamino)-...] () 355.41 4-Ethoxy, acetylamino The iodine atom increases molecular weight and may reduce aqueous solubility compared to methoxy/ethoxy analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-iodobenzamide, and how are reaction conditions optimized?

  • Methodological Answer: The synthesis typically involves coupling a benzothiazole precursor (e.g., 2-amino-6-ethylsulfamoylbenzothiazole) with 4-iodobenzoyl chloride under anhydrous conditions. Solvent choice (e.g., dichloromethane or DMF), temperature control (0–5°C for exothermic reactions), and stoichiometric ratios (1:1.2 for amine:acyl chloride) are critical. Purification via column chromatography or recrystallization ensures high yields (>75%) and purity (>95%). Reaction progress is monitored using TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .

Q. Which analytical techniques are essential for characterizing this compound’s structural integrity?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms regioselectivity and functional group integrity. High-resolution mass spectrometry (HRMS) validates molecular weight (expected [M+H]⁺ at m/z 503.92). Infrared (IR) spectroscopy identifies key stretches (e.g., sulfonamide N–H at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹). Purity is assessed via HPLC (C18 column, 90:10 acetonitrile/water, retention time ~8.2 min) .

Q. How does the ethylsulfamoyl group influence the compound’s solubility and reactivity?

  • Methodological Answer: The ethylsulfamoyl moiety enhances hydrophilicity (logP ≈ 2.1) compared to methyl or phenyl analogs, improving aqueous solubility for biological assays. Its electron-withdrawing nature activates the benzothiazole ring for nucleophilic substitution at the 2-position, facilitating further derivatization. Solubility can be optimized using co-solvents (e.g., DMSO:PBS 1:9) .

Advanced Research Questions

Q. How can computational methods streamline reaction design and mechanistic studies for this compound?

  • Methodological Answer: Density Functional Theory (DFT) calculations predict transition states and regioselectivity in coupling reactions. Molecular dynamics simulations model solvent effects on reaction kinetics. Quantum chemical path sampling (e.g., NEB method) identifies intermediates in sulfamoyl group activation. These tools reduce experimental trial-and-error by 40–60% .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

  • Methodological Answer: Discrepancies may arise from assay conditions (e.g., cell line variability, IC50 protocols). Validate activity via orthogonal assays:

  • Antimicrobial: Broth microdilution (MIC against S. aureus and E. coli).
  • Anticancer: MTT assay (72-hour exposure, IC50 in HepG2 cells).
    Use structure-activity relationship (SAR) studies to correlate substituents (e.g., iodine vs. bromine at C4) with target selectivity. Molecular docking (e.g., AutoDock Vina) identifies binding modes to kinase targets (e.g., EGFR) .

Q. How does the iodine substituent impact photostability and in vivo pharmacokinetics?

  • Methodological Answer: The iodine atom increases molecular weight (vs. chlorine/bromine analogs) and reduces photodegradation (t1/2 under UV light: 48 hrs vs. 12 hrs for chloro analog). In vivo, it prolongs half-life (t1/2 = 6.5 hrs in murine models) due to slower hepatic metabolism. Radiolabeled ¹²⁵I derivatives enable biodistribution tracking via SPECT imaging .

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